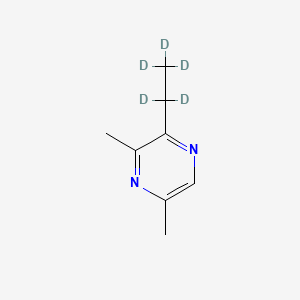

3,5-Dimethyl-2-ethyl-d5-pyrazine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H12N2 |

|---|---|

Poids moléculaire |

141.22 g/mol |

Nom IUPAC |

3,5-dimethyl-2-(1,1,2,2,2-pentadeuterioethyl)pyrazine |

InChI |

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i1D3,4D2 |

Clé InChI |

JZBCTZLGKSYRSF-SGEUAGPISA-N |

Synonymes |

2-Ethyl-d5-3,5-dimethyl-pyrazine; 2-Ethyl-d5-3,5-dimethylpyrazine; 3-Ethyl-d5-2,6-dimethylpyrazine; |

Origine du produit |

United States |

Advanced Analytical Methodologies Employing 3,5 Dimethyl 2 Ethyl D5 Pyrazine

Stable Isotope Dilution Assay (SIDA) Principles and Applications

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise method for quantifying potent odorants and other trace components in complex samples. acs.orgtum.de The core principle of SIDA lies in the use of a stable isotope-labeled version of the analyte as an internal standard. tum.de This standard, in this case, 3,5-Dimethyl-2-ethyl-d5-pyrazine, is chemically identical to the analyte of interest (2-ethyl-3,5-dimethylpyrazine) but has a higher molecular weight due to the presence of deuterium (B1214612) atoms. tum.de By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any losses during sample preparation, extraction, and analysis affect both the analyte and the standard equally. tum.de The final quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled standard. tum.de

A significant advantage of SIDA is its ability to correct for matrix effects, which are common in complex samples and can interfere with the analytical signal. tum.de The main limitation to the broader application of SIDA has historically been the commercial unavailability or high cost of labeled standards. acs.orgacs.org However, recent synthetic advancements have made deuterated pyrazines, including this compound, more accessible. acs.orgacs.orgnih.gov

Quantitative Analysis in Complex Biological and Food Matrices

SIDA, utilizing this compound, is particularly effective for the quantitative analysis of alkylpyrazines in complex biological and food matrices. acs.orgnih.gov These matrices, such as peanut butter, cocoa powder, instant coffee, and green tea, contain numerous compounds that can interfere with traditional analytical methods. nih.govunibo.it

For instance, a study on the flavor of green tea employed a validated headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) method to quantify several volatile flavor compounds, including 2-ethyl-3,5-dimethylpyrazine (B18607). unibo.itresearchgate.net The use of isotopically labeled internal standards was crucial for achieving reliable quantification of these compounds before and after the roasting process. unibo.itresearchgate.net Similarly, SIDA has been successfully applied to determine the concentration of various alkylpyrazines in coffee, providing accurate data on these important flavor contributors. researchgate.net In the analysis of soy sauce aroma type Baijiu, 2-ethyl-3,5-dimethylpyrazine was found to have the highest odor activity value, highlighting its significance as a key aroma compound. nih.govmdpi.com

Enhanced Accuracy and Precision in Trace Component Analysis

The use of deuterated internal standards like this compound in SIDA significantly enhances the accuracy and precision of trace component analysis. acs.orgacs.orgnih.gov This is because the internal standard behaves almost identically to the analyte during the entire analytical procedure, from extraction to detection. tum.de This co-elution and co-detection minimize variations and errors that can arise from sample preparation inconsistencies or instrumental drift.

The accuracy of SIDA was demonstrated in the analysis of commercial peanut butters, where the method provided excellent precision and accuracy for the quantification of key odorants. acs.org The use of a deuterated standard compensates for potential losses during sample workup and mitigates matrix effects during mass spectrometric analysis, leading to more reliable and reproducible results. tum.de

Chromatographic and Spectrometric Techniques

The analysis of this compound and its non-deuterated analog is predominantly carried out using a combination of chromatographic and spectrometric techniques, which provide the necessary separation and detection capabilities for these volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazine (B50134) Profiling

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of pyrazines in various samples. unibo.itresearchgate.nettesisenred.net GC separates the volatile compounds in a sample based on their boiling points and interactions with the stationary phase of the chromatographic column. unibo.it The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.

In the context of pyrazine analysis, GC-MS is used to create a "pyrazine profile," which is a detailed breakdown of the different pyrazines present in a sample and their respective concentrations. unibo.itresearchgate.net For example, a study on green tea utilized a GC-MS method with a ZB-5 fused silica (B1680970) capillary column to separate and identify various odorants, including 2-ethyl-3,5-dimethylpyrazine. unibo.itresearchgate.net

Table 1: GC-MS Parameters for Pyrazine Analysis in Green Tea unibo.it

| Parameter | Value |

| Column | Phenomenex ZB-5 (30 m × 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Initial Oven Temperature | 40 °C (hold 1 min) |

| Temperature Ramp | 3 °C/min to 220 °C (hold 10 min) |

| Transfer Line Temperature | 250 °C |

| Ionization Source Temperature | 260 °C |

| Injection Mode | Split (1:20) |

| Injector Temperature | 250 °C |

This table presents typical GC-MS parameters used for the analysis of pyrazines in green tea samples.

To enhance the sensitivity and selectivity of GC-MS analysis, a technique called Selected Ion Monitoring (SIM) is often employed. scioninstruments.comepa.govepa.gov Instead of scanning the full range of mass-to-charge ratios, SIM mode focuses the mass spectrometer on a few specific ions that are characteristic of the target compounds and their deuterated internal standards. scioninstruments.comepa.govepa.gov This targeted approach significantly increases the signal-to-noise ratio, allowing for the detection and quantification of trace amounts of analytes. scioninstruments.com

When using this compound as an internal standard, specific ions for both the deuterated and non-deuterated forms are monitored. For instance, in the analysis of methoxypyrazines in wine, two selected ions were monitored for each standard, and the ratio of the quantifying ions of the analyte to its respective deuterated internal standard was used for concentration determination. mdpi.comresearchgate.net The selection of a primary quantitation ion and at least two confirmation ions is a common practice to ensure accurate identification and quantification. epa.gov

Table 2: Example of Selected Ions for Pyrazine Analysis unibo.it

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2-ethyl-3,5-dimethylpyrazine | 136 | 121 |

| 2-ethyl-3,5-dimethyl-d5-pyrazine | 141 | 126 |

This table provides an illustrative example of quantifier and qualifier ions that could be used in a SIM method for the analysis of 2-ethyl-3,5-dimethylpyrazine and its deuterated internal standard. The actual ions would be determined based on the mass spectrum of each compound.

Gas chromatography can be coupled with olfactometry (GC-O) to identify the specific compounds responsible for the aroma of a sample. tesisenred.netresearchgate.net In a GC-O system, the effluent from the gas chromatography column is split, with one portion going to the mass spectrometer for identification and the other to a sniffing port where a trained panelist can evaluate the odor of the eluting compounds. tesisenred.net

High-Performance Liquid Chromatography (HPLC) for Pyrazine Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and analysis of pyrazine compounds. tut.ac.jpnih.gov While gas chromatography (GC) is more commonly used for volatile pyrazines, HPLC offers a robust alternative, especially for less volatile or thermally labile pyrazines. tut.ac.jp The separation of pyrazines, including 2-ethyl-3,5-dimethylpyrazine, can be achieved using reversed-phase HPLC methods. sielc.comsielc.com

A typical HPLC method for the analysis of 2-ethyl-3,5-dimethylpyrazine involves a C18 or a specialized column like Newcrom R1 with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.comjst.go.jp For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com The detection of pyrazines is often performed using a UV detector, typically set at a wavelength around 270-275 nm. tut.ac.jpnih.gov The choice of mobile phase composition, such as the methanol-water ratio, can significantly influence the retention behavior of pyrazines. jst.go.jp For instance, a mobile phase of acetonitrile and 0.1% aqueous phosphoric acid has been used for the rapid determination of eight pyrazine compounds in Baijiu. magtech.com.cn

Interactive Table: HPLC Conditions for Pyrazine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1, C18 | sielc.comsielc.comjst.go.jp |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | tut.ac.jpsielc.comsielc.comjst.go.jp |

| Modifier (for MS) | Formic Acid | sielc.comsielc.com |

| Detection Wavelength | 270-275 nm (UV) | tut.ac.jpnih.gov |

| Flow Rate | 0.6 - 1.0 mL/min | tut.ac.jpmagtech.com.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the isotopic abundance and confirming the structural integrity of deuterium-labeled compounds like this compound. rsc.orgnih.gov Both proton (¹H) and deuterium (²H) NMR can be employed for this purpose. nih.gov

Quantitative NMR (qNMR) can be used to measure the content of hydrogen (¹H) in a deuterium-labeled compound, which in turn allows for the calculation of the isotopic abundance. google.com For highly deuterated compounds where the residual proton signals are weak, ²H NMR is a particularly valuable alternative for both structure verification and enrichment determination. sigmaaldrich.com A combination of ¹H and ²H NMR can provide even more accurate results for isotopic abundance than classical ¹H NMR or mass spectrometry methods. nih.gov The chemical shifts in ¹H and ²H NMR are very similar for a given compound and its deuterated isotopomer, which simplifies spectral interpretation. sigmaaldrich.com

Mass Spectrometry for Isotopic Purity and Structural Confirmation

Mass spectrometry (MS) is an essential tool for confirming the isotopic purity and structure of this compound. rsc.org When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a comprehensive analysis. rsc.org

High-resolution mass spectrometry (HRMS) is particularly useful for evaluating isotopic enrichment. The process involves recording a full scan MS, extracting and integrating the isotopic ions, and then calculating the isotopic enrichment of the labeled compound. rsc.org Stable isotope labeling is a practical approach for structure elucidation in mass spectrometry, as the observed mass shifts in the spectra help to substantiate proposals for fragment ion generation. fu-berlin.de Tandem mass spectrometry (MS/MS) can further aid in structural confirmation by analyzing the fragmentation patterns of the molecule. fu-berlin.de

Method Validation and Performance Characteristics

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. europa.euscispace.com This involves evaluating several performance characteristics, including linearity, sensitivity, accuracy, and reproducibility.

Linearity, Sensitivity (LOQ), and Limits of Quantification

Linearity: This demonstrates that the analytical procedure produces results that are directly proportional to the concentration of the analyte within a given range. europa.eu For pyrazine analysis, linear relationships have been confirmed over various concentration ranges. For example, in one study, linearity for methylpyrazines was confirmed from 50 ng/mL to 10 µg/mL. nih.gov Another study on pyrazinamide (B1679903) showed a linear relationship in the range of 20-120 µg/ml. sphinxsai.com Linearity is typically evaluated by calculating a regression line from a plot of signal versus analyte concentration, with a minimum of five concentrations recommended for establishing linearity. europa.eu

Sensitivity (LOQ): The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. scispace.com For the analysis of pyrazines in green tea, LOQs were found to be in the range of 0.005–0.04 µg/mL. mdpi.comresearchgate.net In another study determining methylpyrazines in biofluids, the detection limit was as low as 30 ng/ml. nih.gov

Reproducibility, Accuracy (Recovery), and Matrix Effects

Reproducibility and Accuracy (Recovery): Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. Accuracy is the closeness of the agreement between the result of a measurement and a true value of the measurand. Accuracy is often assessed through recovery studies. coresta.org For the analysis of pyrazines, recovery rates have been reported in the range of 85.9% to 117%. coresta.org In another study, the recovery rate for pyrazine compounds in beer was between 81.2% and 108.9%. google.com For the analysis of pyrazines in green tea, recovery percentages were between 79.08% and 99.17%. mdpi.comresearchgate.net

Matrix Effects: In complex samples, other components of the matrix can interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.com Deuterated internal standards like this compound are crucial for compensating for these matrix effects, leading to more precise and accurate measurements. clearsynth.comthermofisher.com

Interactive Table: Method Validation Parameters for Pyrazine Analysis

| Parameter | Typical Range/Value | Source |

|---|---|---|

| Linearity Range | 50 ng/mL - 10 µg/mL | nih.gov |

| LOQ | 0.005 - 0.04 µg/mL | mdpi.comresearchgate.net |

| Recovery | 79.08% - 117% | mdpi.comresearchgate.netcoresta.org |

| Reproducibility (CV%) | 3.12% - 10.37% | mdpi.comresearchgate.net |

| Matrix Effect (ME%) | -9.5% to +4.5% | mdpi.comresearchgate.net |

Role as an Internal Standard in Quantitative Proteomics and Metabolomics Research

Stable isotope-labeled compounds, such as this compound, are invaluable as internal standards in quantitative proteomics and metabolomics research. hilarispublisher.comsigmaaldrich.com Their use is considered the gold standard for accurate absolute quantification in complex biological matrices. nih.gov

In quantitative proteomics , stable isotope-labeled synthetic peptides are spiked into complex samples to act as internal standards for specific peptides. thermofisher.com This allows for absolute quantification of target peptides through methods like selected reaction monitoring (SRM). thermofisher.com While various labeling strategies exist, deuterated standards are common due to the relative ease and lower cost of introducing deuterium into a molecule. hilarispublisher.com

In metabolomics , the use of stable isotope-labeled internal standards is crucial for compensating for matrix effects and improving the accuracy of comparisons between biological samples. thermofisher.com These standards, which are chemically identical to the analytes of interest but have a different mass, are added to samples at the beginning of the analytical workflow. thermofisher.com This allows for correction of variability introduced during sample preparation and analysis. thermofisher.com Deuterated internal standards are widely used in metabolomics to accurately determine the concentration of specific compounds in a sample by comparing their response to the internal standard. clearsynth.com

Research on the Contribution of 2 Ethyl 3,5 Dimethylpyrazine in Flavor Chemistry

Occurrence and Research into Concentration in Thermally Processed Foods

The concentration of 2-ethyl-3,5-dimethylpyrazine (B18607), along with other alkylpyrazines, can vary significantly depending on the food matrix and the processing conditions applied. For instance, in roasted coffee, the total concentration of various alkylpyrazines has been found to range from 82.1 to 211.6 mg/kg. acs.org Studies have also noted that decaffeinated coffee tends to have lower levels of these compounds. acs.org In some cases, the processing method itself, such as the fermentation style of coffee beans, can influence the final concentration of pyrazines like 2-ethyl-3,5-dimethylpyrazine. researchgate.net

Pyrazine (B50134) Formation Pathways in Coffee, Roasted Products, and Other Food Systems

The primary route to the formation of 2-ethyl-3,5-dimethylpyrazine and other alkylpyrazines in food is the Maillard reaction. nih.govkoreascience.kr This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. koreascience.krmdpi.com The reaction is initiated by the condensation of an amino group and a carbonyl group, leading to the formation of N-glycosylamines. koreascience.kr Through a series of rearrangements, these intermediates are transformed into reactive dicarbonyl compounds. mdpi.com

A crucial step in the formation of many flavor compounds, including pyrazines, is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds with amino acids. mdpi.com This process generates Strecker aldehydes, which contribute to the aroma profile, and α-aminoketones. wur.nl The self-condensation of two α-aminoketone molecules, or their condensation with other carbonyl compounds, followed by oxidation, leads to the formation of the pyrazine ring with various alkyl substituents. researchgate.net The specific amino acids and sugars present in the food matrix, as well as the presence of other compounds, will influence the types and quantities of pyrazines formed. wur.nlperfumerflavorist.com For example, the interaction of different amino acids can either enhance or inhibit the formation of specific pyrazines. perfumerflavorist.com

Influence of Processing Conditions on Pyrazine Profiles (e.g., Roasting Temperature)

Processing conditions, particularly temperature and time, have a profound impact on the development of pyrazine profiles in food. wu.ac.thtandfonline.com During the roasting of coffee, for example, the Maillard reaction and other thermal degradation processes lead to the generation of a complex mixture of volatile compounds, including numerous pyrazines. mdpi.comresearchgate.net

As roasting temperature and duration increase, the concentration and composition of pyrazines change significantly. wu.ac.thtandfonline.com Studies have shown that different roasting levels (e.g., light, medium, dark) result in distinct pyrazine profiles, directly affecting the final aroma of the coffee. mdpi.com For instance, some pyrazines may increase in concentration up to a certain roasting point and then degrade with further heating. wu.ac.th The rate of temperature increase during roasting also plays a role in the final chemical composition and sensory quality of the product. researchgate.net The moisture content of the food material is another critical factor, as it influences the reaction pathways of the Maillard reaction. researchgate.net

Analytical Profiling of Alkylpyrazines in Food Science Investigations

The analysis of alkylpyrazines in complex food matrices presents a significant challenge due to their volatility and often low concentrations. Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the identification and quantification of these compounds. researchgate.net To isolate the volatile pyrazines from the non-volatile components of the food, various extraction techniques are employed. Headspace solid-phase microextraction (HS-SPME) is a common and effective method that allows for the concentration of volatile compounds from the headspace above the sample onto a coated fiber. researchgate.netnih.gov

The identification of specific pyrazine isomers can be challenging as many share similar mass spectra. researchgate.net Therefore, retention indices, which are based on the elution time of a compound relative to a series of n-alkane standards, are often used in conjunction with mass spectral data for unambiguous identification. mdpi.com Advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide even greater separation power for analyzing complex volatile profiles. nih.gov

Application of 3,5-Dimethyl-2-ethyl-d5-pyrazine as a Quantitative Standard in Flavor Research

For accurate quantification of flavor compounds like 2-ethyl-3,5-dimethylpyrazine, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response. nih.gov The ideal internal standard is a stable isotope-labeled analogue of the analyte because it has nearly identical chemical and physical properties. researchgate.netbohrium.com

This compound serves as an excellent internal standard for the quantification of 2-ethyl-3,5-dimethylpyrazine. pharmaffiliates.comclearsynth.com This deuterated standard is added to the sample at a known concentration before extraction and analysis. imreblank.ch Because it behaves almost identically to the unlabeled target compound during extraction and chromatographic separation, any losses of the analyte during the analytical procedure are mirrored by the internal standard. bohrium.comimreblank.ch

In the mass spectrometer, the deuterated standard is easily distinguished from the native compound due to its higher mass-to-charge ratio. imreblank.ch By comparing the peak area of the analyte to that of the known amount of the added internal standard, a precise and accurate quantification can be achieved. researchgate.net This technique, known as stable isotope dilution analysis (SIDA), is considered the gold standard for quantitative flavor analysis and has been successfully applied to determine the concentration of alkylpyrazines in various foods, including coffee and tea. acs.orgmdpi.com

The following table provides an overview of the application of this compound as a quantitative standard:

| Application | Analytical Technique | Purpose | Reference |

| Flavor Research | GC-MS, SIDA | Accurate quantification of 2-ethyl-3,5-dimethylpyrazine in food samples. | imreblank.ch, bohrium.com |

| Coffee Analysis | SIDA-GC-MS | Determination of alkylpyrazine concentrations in roasted coffee. | acs.org |

| Tea Analysis | HS-SPME-GC-MS | Quantitation of volatile flavor compounds, including pyrazines, in green tea. | mdpi.com |

Biological Roles and Environmental Occurrence of Pyrazine Analogues Non Human Specific Research

Biochemical Pathways of Pyrazine (B50134) Formation in Microorganisms

Pyrazines are nitrogen-containing heterocyclic compounds that are widespread in nature. researchgate.net Their formation in microorganisms is a subject of growing interest, offering an environmentally friendly alternative to chemical synthesis. mdpi.comnih.gov

Microorganisms such as Bacillus subtilis, often isolated from fermented soybeans (natto), are capable of producing a variety of alkylpyrazines. mdpi.comnih.gov These bacteria utilize precursors like amino acids and sugars to generate these aromatic compounds. researchgate.net For instance, L-threonine serves as a precursor for 2,5-dimethylpyrazine (B89654), while acetoin (B143602) is a precursor for 2,3,5,6-tetramethylpyrazine. nih.gov The addition of these precursors to the culture medium can stimulate the production of various first-class pyrazines. nih.gov

Different strains of the same bacterial species can exhibit varying capabilities in producing specific pyrazines. mdpi.com For example, research on Bacillus subtilis strains from natto revealed their ability to produce 2-methylpyrazine (B48319), 2,3-dimethylpyrazine (B1216465), 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine. nih.gov

Another key pathway involves the enzyme L-threonine dehydrogenase (Tdh). In Vibrio cholerae, Tdh converts L-threonine to 2-amino-3-ketobutyrate (AKB), which then spontaneously decarboxylates to form aminoacetone. db-thueringen.de This aminoacetone can then condense with L-alanine to form a dipeptide ketone intermediate, which cyclizes, dehydrates, and oxidizes to produce 3,5-dimethyl-pyrazin-2-ol (DPO). db-thueringen.de Isotope labeling studies have confirmed that half of the carbon atoms in DPO originate from L-threonine and the other half from L-alanine. db-thueringen.de

Furthermore, genetically engineered microorganisms are being developed to enhance pyrazine production. In one study, a modified strain of Pseudomonas putida KT2440 was used to produce 2,5-dimethylpyrazine (2,5-DMP). By deleting six genes in the L-threonine pathway and overexpressing specific genes from E. coli, the carbon flow was redirected towards 2,5-DMP formation. nih.gov

The table below summarizes key microorganisms and their associated pyrazine products and precursors.

| Microorganism | Pyrazine Produced | Precursor(s) |

| Bacillus subtilis | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | L-threonine, Acetoin |

| Vibrio cholerae | 3,5-dimethyl-pyrazin-2-ol (DPO) | L-threonine, L-alanine |

| Pseudomonas putida KT2440 (engineered) | 2,5-dimethylpyrazine (2,5-DMP) | Glucose (redirected through L-threonine metabolism) |

| Serratia marcescens 3B2 | Trail pheromone pyrazines | L-threonine |

Role of Pyrazines as Chemical Transmitters in Ecological Contexts (e.g., Pheromones in Insects and Animals)

Pyrazines play a crucial role as semiochemicals, facilitating communication between organisms of the same species. scispace.com These compounds are particularly significant in the insect world, where they often function as alarm or trail pheromones. scispace.comadv-bio.com

For instance, leafcutter ants release pyrazines when threatened, alerting other colony members to danger. adv-bio.com The fire ant, Solenopsis invicta, utilizes 2-ethyl-3,6-dimethylpyrazine as a component of its alarm pheromone, which is produced in the mandibular glands. nih.gov This pyrazine is effective at extremely low concentrations, with worker ants detecting it at levels as low as 30 pg/ml. nih.gov

Several ant species use pyrazines as trail pheromones to guide nestmates to food sources. scispace.com For example, 3-ethyl-2,5-dimethylpyrazine (B149181) has been identified as a trail pheromone in Atta sexdens rubropilosa. scispace.com Interestingly, bacteria associated with leaf-cutter ants can also produce pyrazines that are identical to the ants' own trail pheromones, suggesting a symbiotic relationship in chemical communication. researchgate.net

The role of pyrazines as alerting signals is not limited to insects. Their widespread distribution across plants, marine organisms, fungi, and vertebrates suggests a fundamental role in chemical signaling. nih.gov It is speculated that pyrazine odors can potentiate taste aversion learning in predators, acting as a warning signal associated with toxic prey. nih.gov

The following table details specific pyrazines and their functions as pheromones in different insect species.

| Insect Species | Pyrazine Compound | Pheromone Function | Gland Source |

| Solenopsis invicta (Fire Ant) | 2-ethyl-3,6-dimethylpyrazine | Alarm Pheromone | Mandibular Glands |

| Atta sexdens rubropilosa | 3-ethyl-2,5-dimethylpyrazine | Trail Pheromone | Poison Gland |

| Pogonomyrmex vermiculatus | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 3-ethyl-2,5-dimethylpyrazine | Trail Pheromone | Poison Gland |

| Leafcutter Ants | Various pyrazines | Alarm Pheromone | Not specified |

Studies on Pyrazine Biotransformation in Non-Human Systems (e.g., Oxidation Pathways in Rodents for Analytical Method Development)

The study of pyrazine metabolism in non-human systems, particularly rodents, is essential for understanding their biotransformation and for the development of analytical methods. When administered orally to rodents, substituted pyrazines are generally absorbed quickly and their metabolites are excreted in the urine. researchgate.netinchem.org

Research in rats has shown that the biotransformation of pyrazines often involves oxidation of their side chains. researchgate.net For alkyl-substituted pyrazines, this oxidation can lead to the formation of corresponding carboxylic acids, which may then be conjugated with glycine (B1666218) before excretion. researchgate.net The presence of multiple adjacent alkyl groups can hinder the extent of this oxidation. researchgate.net In such cases, ring hydroxylation may occur as an alternative metabolic pathway. researchgate.net Methoxy-substituted pyrazines typically undergo O-demethylation followed by ring hydroxylation. researchgate.net

In a study investigating a pyrazinone-containing thrombin inhibitor in rats, significant metabolic activation of the pyrazinone ring was observed. nih.govacs.org Following administration, there was evidence of irreversible binding of the compound's metabolites to plasma and liver proteins. nih.govacs.org Further analysis using rat and human liver microsomes identified two distinct glutathione (B108866) (GSH) adducts. nih.govacs.org The formation of these adducts suggests two primary oxidation pathways:

A two-electron oxidation of the pyrazinone moiety, leading to an electrophilic intermediate. nih.govacs.org

P-450-mediated oxidation of the double bond in the pyrazinone ring to form an epoxide, which then reacts with GSH. nih.govacs.org

These findings on pyrazine biotransformation in rodents are crucial for developing analytical techniques to detect and quantify these compounds and their metabolites in biological samples.

The table below outlines the primary metabolic pathways for different types of pyrazine derivatives in rodents.

| Pyrazine Derivative Type | Primary Metabolic Pathway(s) | Resulting Metabolites |

| Alkyl-substituted pyrazines | Side-chain oxidation | Carboxylic acids, Glycine conjugates |

| Methoxy-substituted pyrazines | O-demethylation, Ring hydroxylation | Hydroxylated derivatives |

| Pyrazinone-containing compounds | Ring oxidation (epoxidation), Formation of electrophilic intermediates | Glutathione (GSH) adducts, Protein adducts |

Computational and Theoretical Investigations of Pyrazine Structures and Reactivity

Quantum Chemical Calculations on Deuterated Pyrazine (B50134) Systems

Detailed quantum chemical calculations specifically targeting 3,5-Dimethyl-2-ethyl-d5-pyrazine or closely related deuterated pyrazine systems are not present in the surveyed literature. While quantum chemical studies on pyrazine and its derivatives exist, and the kinetic isotope effect of deuterium (B1214612) is a known area of computational chemistry, specific studies on the electronic structure, vibrational frequencies, and thermodynamic properties of this particular deuterated pyrazine are absent. azimuth-corp.comaps.org Such calculations would be valuable for understanding the subtle effects of deuteration on the molecule's stability and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethyl-2-ethyl-d5-pyrazine?

- Methodological Answer : The compound can be synthesized via hydrazine-based cyclization reactions. For example, starting with acetylthiophene derivatives (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide), condensation with ethyl or substituted hydrazines under controlled pH and temperature yields pyrazine derivatives. Structural confirmation via X-ray crystallography is critical to ensure regioselectivity .

- Key Reaction Parameters :

- Temperature: 80–100°C

- Solvent: Ethanol or DMF

- Catalyst: Acidic conditions (e.g., glacial acetic acid)

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid vapor inhalation; maintain airborne concentrations below OSHA limits.

- Storage : Store in amber glass bottles at 2–8°C, away from oxidizers and ignition sources .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl vs. methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify isotopic labeling (d5) and molecular ion peaks .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer identification (e.g., 3,5- vs. 2,6-dimethyl substitution)?

- Methodological Answer :

- Chromatographic Separation : Use GC-MS with polar capillary columns (e.g., DB-WAX) to separate isomers based on retention indices .

- Nuclear Overhauser Effect (NOE) NMR : Differentiate between adjacent substituents (e.g., ethyl vs. methyl proximity) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate structures .

Q. What strategies are effective for designing bioactivity studies on pyrazine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., hydroxylation at C-5) and test antimicrobial or CNS activity in vitro .

- In Vivo Models : Use murine models to assess pharmacokinetics (e.g., blood-brain barrier penetration) for neuroactive compounds .

- Key Assays :

- MIC (Minimum Inhibitory Concentration) for antimicrobial screening .

- Radioligand binding assays for receptor affinity studies .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability in aqueous/organic solvents .

- Docking Studies : Predict binding affinities with target proteins (e.g., olfactory receptors for flavor chemistry applications) .

- Software Tools : Gaussian (DFT calculations), AutoDock (molecular docking) .

Q. How should researchers address conflicting spectral data (e.g., ambiguous NOE signals)?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) .

- Isotopic Labeling : Use deuterated analogs (d5) to simplify ¹H NMR spectra and reduce signal overlap .

- Dynamic NMR : Perform variable-temperature NMR to assess rotational barriers of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.